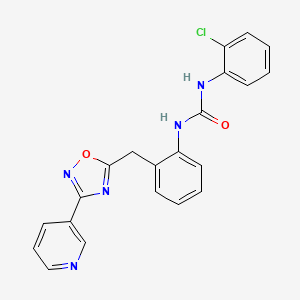

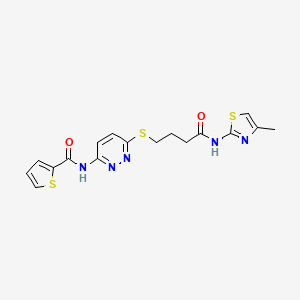

1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a quinazoline-2,4(1H,3H)-dione structure, which is a type of heterocyclic compound. It also contains a 1,2,4-oxadiazole ring and a 2,5-dimethoxyphenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Quinazoline derivatives, including quinazoline-2,4(1H,3H)-diones, have been synthesized using various methods, including reactions with carbon dioxide and 2-aminobenzonitriles, highlighting their versatility in chemical synthesis and potential for modification to achieve desired properties (Patil et al., 2008; Mizuno et al., 2007).

- Syntheses often focus on sustainability, utilizing green chemistry principles such as solvent-free conditions and recyclable catalysts, indicating the environmental consideration in the development of these compounds (Patil et al., 2009).

Biological and Pharmacological Applications

- Quinazoline derivatives have been explored for their antitumor activities, with some compounds showing promising results in inhibiting tumor growth, suggesting potential applications in cancer research and therapy (Al-Suwaidan et al., 2016).

- Oxadiazole-linked quinazoline derivatives have been investigated for their analgesic and anti-inflammatory properties, indicating their potential use in developing new pain management and anti-inflammatory medications (Dewangan et al., 2016).

Molecular Modeling and Spectroscopic Analysis

- Detailed molecular modeling and spectroscopic analyses, including DFT studies, vibrational spectroscopic studies, and molecular docking, have been conducted on quinazoline derivatives to understand their structural and electronic properties. These studies provide insights into the interaction mechanisms of these compounds with biological targets, aiding in the rational design of drugs and other functional molecules (Sebastian et al., 2015; Qiao et al., 2015).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is reacted with DCC and DMAP in chloroform to form the corresponding 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl ester intermediate.", "The propylquinazoline-2,4(1H,3H)-dione is then reacted with the 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl ester intermediate in dichloromethane to form the desired compound.", "The product is then purified by column chromatography using a mixture of methanol and dichloromethane as the eluent.", "The final compound is obtained as a white solid and characterized by NMR and mass spectrometry.", "The crude product is dissolved in diethyl ether and washed with a solution of sodium bicarbonate and water, followed by a solution of sodium chloride and water to remove any impurities." ] } | |

Numéro CAS |

2320726-14-3 |

Formule moléculaire |

C22H22N4O5 |

Poids moléculaire |

422.441 |

Nom IUPAC |

1-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-17(15)26(22(25)28)13-19-23-20(24-31-19)16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3 |

Clé InChI |

GRHUFZZLEHXSSL-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)

![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)

![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)

![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)

![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)

![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)